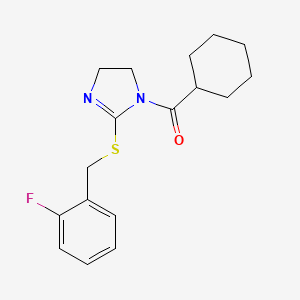

cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core, a thioether linkage to a 2-fluorobenzyl group, and a cyclohexyl carbonyl moiety. The fluorine atom at the benzyl position likely enhances metabolic stability and binding affinity through electronegative effects, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability .

Synthesis of such compounds typically involves condensation reactions between amines and aldehydes or ketones under controlled conditions. For example, describes a method using sodium metabisulfite and DMF under nitrogen for imidazole ring formation, which may be applicable to the target compound .

Properties

IUPAC Name |

cyclohexyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTHZQYUULBSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the fluorobenzyl thioether and cyclohexyl groups. Common synthetic routes include:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group, often using a base such as sodium hydride.

Attachment of the Cyclohexyl Group: This can be done through a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the imidazole derivative in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorobenzyl thioether group may interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common 4,5-dihydroimidazole scaffold with several analogues, differing in substituents at the 2-position (thioether group) and the methanone-linked moiety. Key structural analogues include:

Key Observations :

- Fluorine vs. Chlorine: The 2-fluorobenzyl group in the target compound offers a balance between electronegativity and steric effects compared to the 2-chlorobenzyl analogue ().

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound enhances lipophilicity (predicted logP ~3.5–4.0) compared to cyclopentyl derivatives, which may improve tissue penetration but reduce aqueous solubility .

- Aromatic vs.

Biological Activity

Cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the reaction of appropriate precursors like glyoxal and thiourea.

- Thioether Formation : The 2-fluorobenzyl thioether is formed by reacting 2-fluorobenzyl chloride with thiourea.

- Coupling Reaction : The final step involves coupling the cyclohexyl group with the thioether under specific conditions, often using a catalyst such as palladium in a coupling reaction.

Anticancer Activity

Studies on imidazole derivatives indicate promising anticancer effects. For example, certain imidazole compounds have been shown to inhibit cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity at concentrations as low as 225 µM . this compound may exhibit similar effects due to its structural characteristics.

Anti-inflammatory Activity

Compounds derived from imidazole have also been associated with anti-inflammatory effects. Many studies highlight their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound could potentially modulate inflammatory pathways.

4. Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insight into its potential:

- Antibacterial Studies : Similar thiourea derivatives have shown effective inhibition against multiple bacterial strains with comparable structures .

- Cytotoxicity Assessments : Imidazole derivatives have been assessed for their cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research on this compound .

- Inflammatory Response Modulation : Studies suggest that derivatives can significantly reduce inflammatory markers in vitro, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclohexyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodology : Utilize a multi-step synthesis involving cyclocondensation of thiourea derivatives with α-halo ketones, followed by functionalization with 2-fluorobenzyl thiol. Key intermediates like 4,5-dihydroimidazoles can be synthesized via modified procedures described for analogous compounds (e.g., refluxing aldehydes with ammonium acetate and nitroalkanes in acetic acid) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can NMR and HRMS be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify characteristic signals:

- Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet),

- Dihydroimidazole NH (δ 8.5–9.0 ppm, broad singlet),

- 2-Fluorobenzyl thioether (δ 4.2–4.5 ppm, singlet for SCH₂; aromatic protons at δ 7.0–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a calculated m/z of 389.1521 (C₂₁H₂₅FN₂OS) should match experimental data .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) for biological assays. Use UV-Vis spectroscopy (λ ~270 nm, imidazole π→π* transitions) to quantify solubility. For hydrophobic moieties (cyclohexyl), consider DCM/MeOH mixtures .

Advanced Research Questions

Q. How can regioselective functionalization of the 4,5-dihydroimidazole core be achieved to avoid side products?

- Methodology : Use protecting groups (e.g., Boc for NH) during thioether formation. Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 ratio of imidazole to 2-fluorobenzyl thiol) to minimize over-alkylation. Monitor via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. What strategies resolve spectral overlaps in ¹H NMR due to diastereomeric mixtures?

- Methodology :

- Perform variable-temperature NMR (VT-NMR) to sharpen split signals.

- Use chiral derivatizing agents (e.g., Mosher’s acid) to separate enantiomers.

- Compare with computational predictions (DFT-based chemical shift calculations) .

Q. How to analyze degradation products under oxidative or hydrolytic conditions?

- Methodology :

- Oxidative Stress : Expose to H₂O₂ (3% v/v) in PBS, then analyze via LC-MS/MS. Look for sulfoxide/sulfone derivatives (Δm/z +16/+32).

- Hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) for 24h. Identify cleaved products (e.g., cyclohexanecarboxylic acid via GC-MS) .

Q. What crystallographic software and parameters are recommended for resolving disorder in the cyclohexyl group?

- Methodology : Use SHELXL for refinement. Apply "ISOR" and "DELU" restraints to model anisotropic displacement parameters. For severe disorder, split the cyclohexyl ring into two conformers with occupancy ratios refined to 70:30 .

Q. How to design structure-activity relationship (SAR) studies targeting the 2-fluorobenzyl thioether moiety?

- Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, Br, OMe) at the benzyl position. Assess bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett σ values. Use molecular docking (AutoDock Vina) to predict binding interactions .

Q. How to reconcile contradictory yield data in literature for similar imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.